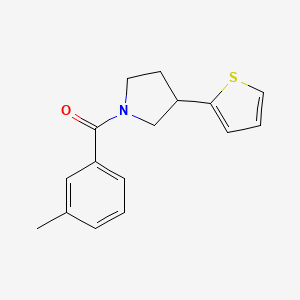
(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone” is a complex organic compound. It contains a pyrrolidin-1-yl group, a thiophen-2-yl group, and a m-tolyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a divergent synthesis of 3-pyrrolidin-2-yl-1H-indoles and symmetric and unsymmetrical bis (indolyl)methanes (BIMs) through photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions has been described . Another study reported the synthesis of a series of 2-substituted thieno [3,2-d]pyrimidin-4-yl (3,4,5-trimethoxyphenyl)methanones .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and MS. The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT). The optimized DFT structure was found to be consistent with the X-ray single crystal structure .Aplicaciones Científicas De Investigación
Spectroscopic Properties and Structural Analysis
The spectroscopic properties of related compounds, including fluorescence and electronic absorption in various solvents, have been extensively studied. For instance, compounds similar to (3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone demonstrated interesting fluorescence and charge transfer properties in non-polar and polar solvents, as supported by quantum chemistry calculations (Al-Ansari, 2016). Additionally, the crystal and molecular structure of closely related molecules have been characterized, revealing insights into their potential for further modifications and applications in material science (Lakshminarayana et al., 2009).
Biological Activity and Drug Design
Compounds with structural similarities have been evaluated for their anti-tumor and antimicrobial activities. For example, certain derivatives showed selective cytotoxicity against tumor cells, indicating their potential as anticancer agents (Hayakawa et al., 2004). Additionally, organotin(IV) complexes of related ligands have been synthesized and characterized, displaying significant antibacterial activities, suggesting their use in developing new antimicrobial drugs (Singh et al., 2016).
Material Science and Organic Electronics
Research has also explored the synthesis and properties of derivatives for applications in material science and organic electronics. For instance, the synthesis of boric acid ester intermediates with benzene rings, including derivatives of (3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone, has been reported, with investigations into their molecular structures and physicochemical properties (Huang et al., 2021). These studies provide a foundation for the development of novel materials with potential applications in sensors, semiconductors, and photovoltaic devices.
Mecanismo De Acción
Target of Action
The compound “(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone” is a pyrrolidine derivative. Pyrrolidine derivatives have been found to exhibit strong antiproliferative activities against various cancer cell lines . They can significantly inhibit tubulin polymerization , suggesting that tubulin could be a primary target of this compound. Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in maintaining cell shape, enabling cell motility, and most importantly, facilitating cell division .
Mode of Action
The compound interacts with its target, tubulin, by inhibiting its polymerization . This inhibition disrupts the formation of the mitotic spindle, a structure that is essential for cell division. As a result, the cells are unable to divide properly, leading to cell cycle arrest and eventually cell death .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle, particularly the mitosis phase. The disruption of microtubule dynamics impedes the formation of the mitotic spindle, leading to the activation of the spindle assembly checkpoint. This checkpoint halts the cell cycle until all chromosomes are properly attached to the spindle, ensuring accurate chromosome segregation. If the checkpoint cannot be satisfied due to the compound’s action, the cell will eventually undergo apoptosis .
Pharmacokinetics
. These properties could potentially enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The compound’s action results in strong antiproliferative activities against various cancer cell lines . It also shows retained potency toward paclitaxel-resistant A549 cells . The compound can induce G2/M arrest and apoptosis through the mitochondrial pathway , leading to the death of cancer cells.
Direcciones Futuras
The future directions for the study of similar compounds could include further exploration of their biological activities. For instance, some compounds exhibited desirable antifungal effects against certain fungi . Therefore, these compounds can serve as potential structural templates in the search for novel high-efficient fungicides .
Propiedades
IUPAC Name |
(3-methylphenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-4-2-5-13(10-12)16(18)17-8-7-14(11-17)15-6-3-9-19-15/h2-6,9-10,14H,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOQCRWFNIRNKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

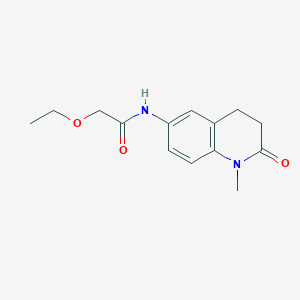

![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)
![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)
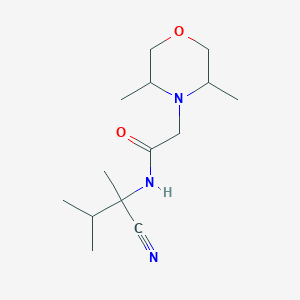
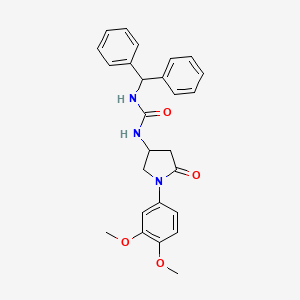
![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)
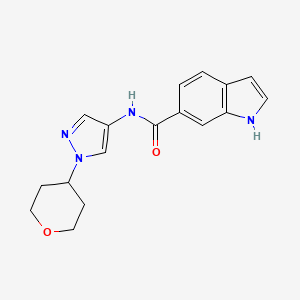
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372141.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)
![5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2372146.png)